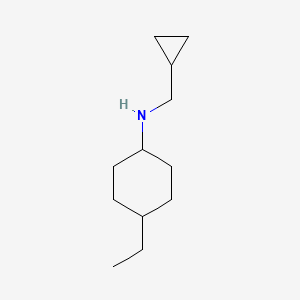

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H23N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h10-13H,2-9H2,1H3 |

InChI Key |

FMSQFWWCPNIOTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine

Reductive Amination Route

Reaction Scheme

The reductive amination approach involves the condensation of 4-ethylcyclohexanone with cyclopropylmethylamine to form an imine intermediate, followed by reduction to the corresponding amine.

$$

\text{4-ethylcyclohexanone} + \text{cyclopropylmethylamine} \xrightarrow{\text{Lewis acid, solvent}} \text{imine intermediate} \xrightarrow{\text{reductant}} \text{this compound}

$$

Reaction Conditions and Catalysts

- Condensation Step: Typically catalyzed by a Lewis acid such as boron isopropoxide [B(OiPr)3] in solvents like tetrahydrofuran or isopropanol at room temperature to moderate temperatures.

- Reduction Step: Sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is employed for selective reduction of the imine to the amine.

Solvent and Temperature

- Preferred solvents for condensation include tetrahydrofuran, isopropanol, toluene, or mixtures thereof.

- Reduction is often performed at room temperature or slightly elevated temperatures (25–70 °C).

Yield and Purity

- Yields for reductive amination steps are typically high, ranging from 75% to 95%, depending on reaction time and work-up procedures.

- Optical purity can be enhanced by subsequent salt formation with chiral acids such as mandelic acid, achieving enantiomeric excess greater than 97%.

Example Data Table for Reductive Amination

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | 4-ethylcyclohexanone + cyclopropylmethylamine + B(OiPr)3 | THF, isopropanol | 25–40 | 85–90 | Stirring 1–2 h |

| Reduction | NaBH(OAc)3 or Pd/C + H2 (10 bar) | DCM, EtOH, or MeCN | 25–70 | 80–95 | Hydrogenation or chemical reductant |

| Salt Formation | (R)-mandelic acid | Ethanol, MTBE | 25 | N/A | Improves optical purity |

Alkylation Route

Reaction Scheme

An alternative approach involves the alkylation of 4-ethylcyclohexan-1-amine with cyclopropylmethyl halides (such as bromide or chloride) under basic conditions.

$$

\text{4-ethylcyclohexan-1-amine} + \text{cyclopropylmethyl bromide} \xrightarrow{\text{base, solvent}} \text{this compound}

$$

Reaction Conditions

- Alkylation is performed in polar aprotic solvents such as acetonitrile or dimethylformamide.

- Bases like potassium carbonate or sodium hydride are employed to deprotonate the amine.

- Reaction temperatures range from room temperature to reflux (approximately 80 °C).

Yield and Purification

- Alkylation yields vary from 60% to 85%, depending on the halide leaving group and reaction time.

- Purification is typically achieved by extraction and recrystallization or column chromatography.

Comparative Analysis of Preparation Methods

| Feature | Reductive Amination Route | Alkylation Route |

|---|---|---|

| Starting Materials | 4-ethylcyclohexanone, cyclopropylmethylamine | 4-ethylcyclohexan-1-amine, cyclopropylmethyl halide |

| Catalyst/Reducing Agent | Lewis acid, NaBH(OAc)3 or Pd/C + H2 | Base (K2CO3, NaH) |

| Solvent | THF, isopropanol, ethanol | Acetonitrile, DMF |

| Temperature Range | 25–70 °C | 25–80 °C |

| Yield Range | 75–95% | 60–85% |

| Optical Purity Enhancement | Possible via salt formation with chiral acids | Less common |

| Scalability | High, suitable for industrial scale | Moderate, may require careful control |

| Purification | Crystallization, salt formation | Chromatography, recrystallization |

Research Findings and Practical Considerations

Scalability and Industrial Application

A patented scalable synthesis of non-racemic 1-cyclopropylalkyl-1-amines, including derivatives similar to this compound, has been developed using the reductive amination route with inexpensive starting materials such as cyclopropyl methyl ketone and chiral amines (e.g., S-(−)-α-phenylethylamine). This method is advantageous for industrial production due to:

- Use of cost-effective reagents.

- High enantiomeric purity (>97% ee).

- Avoidance of low-temperature Grignard reactions and flash chromatography.

- Ability to perform salt formation with mandelic acid to improve optical purity.

Reaction Optimization

- Lewis acid catalysts and solvent choice significantly impact the imine formation rate and yield.

- Reductive amination with sodium triacetoxyborohydride is preferred for mild conditions and selectivity.

- Hydrogenation using palladium on carbon under controlled pressure and temperature provides clean reduction but requires catalyst removal.

Purification and Characterization

- Formation of mandelate salts followed by crystallization is an effective method to enhance purity and facilitate isolation.

- Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography are employed to confirm structure and enantiomeric excess.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H21N |

| Molecular Weight | 167.29 g/mol |

| Key Starting Materials | 4-ethylcyclohexanone, cyclopropylmethylamine, cyclopropylmethyl halide |

| Catalysts/Reducing Agents | Lewis acids (e.g., B(OiPr)3), NaBH(OAc)3, Pd/C + H2 |

| Solvents | THF, isopropanol, ethanol, acetonitrile, DMF |

| Typical Yields | 75–95% (reductive amination), 60–85% (alkylation) |

| Optical Purity Enhancement | Mandelic acid salt formation |

| Industrial Scalability | High for reductive amination route |

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted cyclohexylamines.

Scientific Research Applications

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Cyclohexane Ring

N-Cyclohexyl-4-ethylcyclohexan-1-amine

- Structure : Cyclohexyl group replaces cyclopropylmethyl.

- Molecular Weight : 209.37 g/mol (CAS 1041586-94-0) .

- Key Differences: Larger substituent (cyclohexyl vs. No data on pharmacological activity, but commercial availability suggests industrial applications.

4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine

- Structure : Triazole ring replaces ethyl and cyclopropylmethyl groups.

- Molecular Weight : 180.25 g/mol (CAS 1247669-77-7) .

- Key Differences :

- The triazole ring introduces hydrogen-bonding capability, enhancing solubility.

- Likely used in medicinal chemistry for kinase inhibition (common triazole applications).

Modifications to the Amine Group

1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine

- Structure: Additional methyl groups on nitrogen and an aminomethyl substituent.

- Molecular Weight : 170.3 g/mol (CAS 919013-75-5) .

- Key Differences: Tertiary amine structure reduces basicity compared to the primary amine in the target compound. Potential use in polymer chemistry due to steric protection of the amine.

N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine

Pharmacological Activity Comparisons

Sigma Receptor Ligands

- Example : 1-(Cyclopropylmethyl)-4-(2',4'-fluorophenyl)piperidine HBr (sigma1-selective antagonist) .

- Key Differences: The target compound lacks fluorophenyl groups but shares the cyclopropylmethyl motif, which is critical for sigma receptor binding. In vitro studies show cyclopropylmethyl-containing compounds inhibit dopamine release at nanomolar concentrations .

Dopamine Release Modulators

- Example: 2-(4-Morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride .

- Key Differences :

- The target compound’s ethylcyclohexane backbone may reduce off-target effects compared to phenyl-substituted analogs.

Data Table: Structural and Functional Comparisons

Biological Activity

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine is a cycloalkylamine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19N

- Molecular Weight : 181.32 g/mol

- Structure : The compound features a cyclopropylmethyl group attached to a 4-ethylcyclohexan-1-amine backbone, which may influence its biological properties through unique steric and electronic effects.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and antiviral properties . Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, potentially acting as inhibitors or activators in various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits the growth of various bacterial strains. |

| Antiviral | Demonstrates activity against certain viral pathogens. |

| Mechanism of Action | Interacts with enzymes/receptors, modulating biochemical pathways. |

The biological activity of this compound can be attributed to its ability to modulate receptor activity and enzyme function. While specific targets are still under investigation, it is hypothesized that the compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and appetite control .

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Antimicrobial Studies : Laboratory tests have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

- Antiviral Activity : Preliminary data indicate that this compound may possess antiviral properties against specific viral strains, warranting further investigation into its therapeutic applications.

- Pharmacological Profiles : Comparative studies with similar cycloalkylamines have revealed that the unique cyclopropylmethyl substitution may enhance its biological activity compared to structurally related compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Potential

In vitro assays assessed the antiviral effects of the compound on influenza virus. Results showed a dose-dependent reduction in viral replication, indicating potential for therapeutic development against respiratory viruses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.